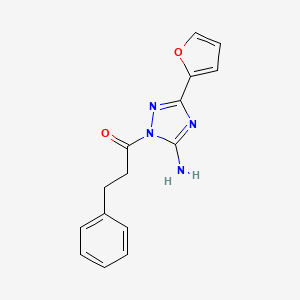
3-(2-furyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-(2-furyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine can involve condensation reactions, cyclization, and various substituent additions. The synthesis often starts from furan derivatives, incorporating amino and carbonyl groups to form the triazole ring and attaching the phenylpropanoyl group. Specific methodologies can vary depending on desired substituents and yield optimization (Dolzhenko et al., 2008).
Molecular Structure Analysis
The molecular structure of 3-(2-furyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine and its derivatives often exhibit planar or nearly planar configurations due to the conjugation between the triazole and the furyl rings. The phenyl group attached can introduce a degree of steric hindrance, affecting the molecule's overall geometry and electronic distribution, which can be analyzed through X-ray crystallography and spectroscopic methods (Zareef et al., 2008).
Chemical Reactions and Properties
3-(2-Furyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine participates in reactions characteristic of triazoles and furans, such as nucleophilic substitutions, electrophilic additions, and ring-opening reactions. The compound's reactivity is influenced by the electron-donating and withdrawing groups present in the molecule, leading to a range of potential chemical transformations (El’chaninov et al., 2014).
Physical Properties Analysis
The physical properties of 3-(2-furyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine, such as melting point, boiling point, solubility, and stability, can be determined through standard laboratory techniques. These properties are crucial for understanding the compound's behavior in different environments and for its application in various fields (Ozbey et al., 2000).
Chemical Properties Analysis
The chemical properties of this compound, such as acidity, basicity, reactivity with various reagents, and stability under different conditions, are influenced by its molecular structure. Studies can involve investigating its reaction mechanisms, potential as a ligand, and interactions with biological molecules, which are essential for its application in synthesis and drug design (Gao et al., 2011).
properties
IUPAC Name |
1-[5-amino-3-(furan-2-yl)-1,2,4-triazol-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c16-15-17-14(12-7-4-10-21-12)18-19(15)13(20)9-8-11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXHRMPAGZUAKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)N2C(=NC(=N2)C3=CC=CO3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-furyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


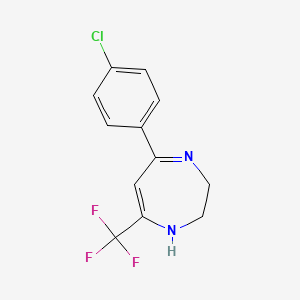
![2-(3-methyl-2-buten-1-yl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5615968.png)
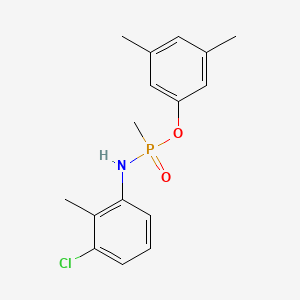
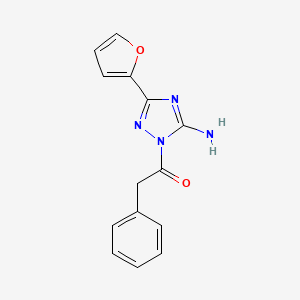

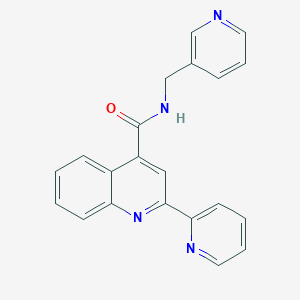

![ethyl 8-chloro-4-[(2-furylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B5616013.png)
![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-mesitylacetamide](/img/structure/B5616017.png)
![2-chloro-N-{[(2-cyanophenyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5616024.png)
![(3,4-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5616037.png)
![2-(2-methoxyethyl)-8-(2-methoxyisonicotinoyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5616043.png)
